molecular formula C30H41NO7 B12510014 2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid

2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid

Cat. No.: B12510014
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fesoterodine fumarate is an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly converted in the body to its active metabolite, 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity. This compound helps alleviate symptoms such as urge urinary incontinence, urgency, and frequency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fesoterodine fumarate is synthesized through a multi-step process. The synthesis typically involves the reaction of ®-N,N-diisopropyl-3-phenyl-3-(5-cyano-2-triisopropylsilyloxyphenyl)prop-2-en-1-amine with hydrochloric acid to yield ®-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid. This intermediate is then esterified with isobutyryl chloride to form the final product, which is then converted to its fumarate salt .

Industrial Production Methods

Industrial production of fesoterodine fumarate involves similar synthetic routes but on a larger scale. The process includes stringent control of reaction conditions and purification steps to ensure the high purity and quality of the final product. The use of high-performance liquid chromatography (HPLC) is common for the separation and quantification of impurities .

Chemical Reactions Analysis

Types of Reactions

Fesoterodine fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, isobutyryl chloride, and various solvents like methanol and ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .

Major Products

The major product formed from these reactions is 5-hydroxymethyl tolterodine, the active metabolite of fesoterodine fumarate. This metabolite is responsible for the therapeutic effects of the drug .

Scientific Research Applications

Fesoterodine fumarate has a wide range of scientific research applications:

Mechanism of Action

Fesoterodine fumarate exerts its effects by acting as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contraction by decreasing detrusor pressure. This results in reduced urinary urgency and frequency .

Comparison with Similar Compounds

Fesoterodine fumarate is often compared with other antimuscarinic agents such as:

Fesoterodine fumarate is unique in its rapid conversion to an active metabolite and its flexible dosing options, making it a preferred choice for many patients with overactive bladder syndrome .

Properties

IUPAC Name

but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.